molecular formula C8H6N2O B092563 1,8-Naphthyridin-2(1H)-one CAS No. 15936-09-1

1,8-Naphthyridin-2(1H)-one

Cat. No.: B092563
CAS No.: 15936-09-1
M. Wt: 146.15 g/mol
InChI Key: ZFRUGZMCGCYBRC-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a carbonyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclocondensation of β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Another method involves the reaction of 2-chloronicotinic acid with anilines in the presence of potassium carbonate as a base and water as the solvent under microwave irradiation . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like anilines and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with DNA bases, leading to the stabilization or destabilization of DNA structures . Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

1,8-Naphthyridin-2(1H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRUGZMCGCYBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305955
Record name 1,8-Naphthyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-09-1
Record name 15936-09-1
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Record name 1,8-Naphthyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dihydro-1,8-naphthyridin-2-one
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Synthesis routes and methods

Procedure details

The 2-amino-1,8-naphthyridine (III) thus produced is converted to the diazonium salt with sodium nitrite in an acid, preferably trifluoroacetic acid or sulfuric acid. The diazonium salt is prepared at -5° C. or less during the addition, over a period of about 2 hours, of the sodium nitrite. The reaction mixture then is generally maintained at this temperature for an additional hour, and combined with a mixture of ice and water. The aqueous mixture is then made alkaline preferably with ammonium hydroxide, and the product 1,8-naphthyridine-2-(1H)-one (IV) isolated using known techniques.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1,8-naphthyridin-2(1H)-one derivatives exert their anti-allergy effects?

A1: Studies suggest that substituted 1,8-naphthyridin-2(1H)-ones can act as potent inhibitors of allergic and non-allergic bronchospasm. Their mechanism of action may involve the inhibition of the release of sulfidopeptide leukotrienes, key mediators of allergic responses. []

Q2: What is the proposed mechanism of action for the anti-cancer activity of some this compound derivatives?

A2: Research indicates that certain this compound-3-carboxamides can reduce the viability of neuroblastoma cancer cell lines. This effect appears to be mediated through cannabinoid receptor type 2 (CB2) agonism, suggesting a potential therapeutic avenue for CB2-expressing cancers. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H6N2O, and its molecular weight is 146.15 g/mol.

Q4: What are some common spectroscopic techniques used to characterize this compound derivatives?

A4: Researchers frequently employ various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS), for the structural elucidation of this compound derivatives. These techniques provide valuable information about the functional groups, proton environments, and molecular weight of the compounds, respectively. [, ]

Q5: How do structural modifications to the this compound core affect its biological activity?

A5: Numerous studies have explored the SAR of 1,8-naphthyridin-2(1H)-ones. For instance, introducing substituents at the 1- and 3-positions has proven crucial for achieving potent and selective inhibition of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases. [, ]

Q6: How does the configuration of substituents influence the activity of this compound-3-carboxamides as cannabinoid receptor ligands?

A6: Research on this compound-3-carboxamides as CB2 receptor ligands revealed that the presence and nature of substituents at the C-6 position of the naphthyridine scaffold significantly influence their functional activity. Introducing specific substituents at this position can lead to a switch from agonist to antagonist/inverse agonist behavior. []

Q7: Are there any reported strategies for improving the solubility or bioavailability of this compound derivatives?

A7: While specific formulation strategies for 1,8-naphthyridin-2(1H)-ones are not extensively discussed in the provided research, incorporating solubilizing groups like polyethylene glycol (PEG) into the structure has been shown to reduce lipophilicity, potentially enhancing solubility and bioavailability. []

Q8: What is known about the metabolism of this compound derivatives?

A8: Studies using radiolabeled this compound derivatives in rats have revealed that metabolism primarily involves oxidation reactions, often followed by conjugation. An unusual N-dearylation reaction has also been observed, likely proceeding through an epoxide intermediate. []

Q9: Have any this compound derivatives shown efficacy in animal models of disease?

A9: Yes, certain derivatives, such as SCH 33303, have demonstrated potent oral activity in inhibiting bronchospasm in animal models, highlighting their potential as anti-allergy agents. []

Q10: What analytical methods are commonly employed for the quantification of 1,8-naphthyridin-2(1H)-ones?

A10: While specific quantification methods are not extensively detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with appropriate detectors (e.g., UV, mass spectrometry) are frequently used for quantifying drug molecules in biological samples.

Q11: Apart from their therapeutic potential, are there any other applications of this compound derivatives?

A12: Yes, certain 1,8-naphthyridin-2(1H)-ones have shown promise as selective inhibitors of poxvirus resolvase, an enzyme essential for viral replication, highlighting their potential in antiviral drug discovery. [] Additionally, their incorporation into peptide nucleic acids (PNAs) has been investigated for enhancing the recognition of adenine in duplex and triplex DNA and RNA structures. [, ]

Q12: When were this compound derivatives first investigated for their biological activity?

A13: Research on the biological properties of 1,8-naphthyridin-2(1H)-ones dates back to at least the late 1980s and early 1990s when they were identified as potential anti-allergy agents and inhibitors of leukotriene release. []

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